1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

Description

Molecular Geometry and Stereochemical Analysis

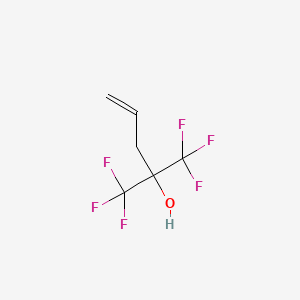

The molecular geometry of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is characterized by a tertiary alcohol configuration at the C-2 position, where the central carbon atom bears two trifluoromethyl groups, one hydroxyl group, and an allyl chain extending to form the pentene backbone. The compound possesses the International Union of Pure and Applied Chemistry Standard InChI identifier InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2, which provides a complete description of its connectivity pattern. The Chemical Abstracts Service registry number 646-97-9 uniquely identifies this specific structural arrangement.

The stereochemical environment around the quaternary carbon center creates significant steric hindrance due to the bulky trifluoromethyl substituents. Research on related fluorinated compounds has demonstrated that trifluoromethyl groups exhibit larger effective volumes compared to methyl groups, leading to increased steric interactions. The C-C bond lengths in the vicinity of the fluorinated carbon center are expected to be influenced by the strong electron-withdrawing effects of the fluorine atoms, which can cause both lengthening and shortening of adjacent bonds depending on the electronegativity of the neighboring atoms.

The allyl portion of the molecule extends from C-3 to C-5, terminating in a vinyl group. This structural feature is crucial for the compound's reactivity profile, as allylic alcohols are known to undergo various rearrangement and isomerization reactions. The presence of the electron-withdrawing trifluoromethyl groups at the tertiary center significantly influences the electronic properties of the allylic system, affecting both the stability of potential carbocationic intermediates and the acidity of adjacent protons.

Computational studies on related fluorinated phenanthrene derivatives have shown that trifluoromethyl groups can exhibit rotational barriers ranging from 0.40 to 2.6 kilocalories per mole, depending on the molecular environment. In the case of this compound, the rotational dynamics of the trifluoromethyl groups are expected to be influenced by both steric and electronic factors arising from their proximity to each other and to the hydroxyl group.

Electronic Structure and Fluorine Substituent Effects

The electronic structure of this compound is dominated by the powerful electron-withdrawing effects of the six fluorine atoms distributed across two trifluoromethyl groups. These substituent effects manifest in several key aspects of the molecular electronic configuration, including altered bond polarization, modified orbital energies, and enhanced electrophilic character at specific carbon centers.

The presence of multiple fluorine atoms creates a highly polarized environment around the tertiary carbon center. Studies on fluorinated organic compounds have established that carbon-fluorine bonds exhibit significant ionic character, with fluorine carrying substantial negative charge density. This charge distribution pattern leads to a pronounced positive partial charge on the central carbon atom, which influences the reactivity of the entire molecular framework.

Research on thermochemical properties of related fluorinated compounds has provided quantitative data on the energetic effects of fluorine substitution. For the specific reaction C3H6 + C3F6O = C6H6F6O, the enthalpy of reaction has been measured as -78.2 ± 4.2 kilojoules per mole in the gas phase. This thermodynamic parameter reflects the substantial stabilization energy associated with the formation of multiple carbon-fluorine bonds and provides insight into the overall energetic profile of the compound.

The electronic effects of trifluoromethyl substitution extend beyond the immediate vicinity of the fluorinated carbon centers. Studies on methyl-to-trifluoromethyl substitution effects have revealed systematic correlations between the electronegativity of adjacent atoms and the magnitude of bond length changes. In compounds where fluorine substitution occurs adjacent to electronegative atoms, significant bond shortening is observed, while substitution near electropositive centers leads to bond lengthening.

| Structural Parameter | Effect of Trifluoromethyl Substitution |

|---|---|

| Carbon-Fluorine Bond Length | 0.066 Angstroms shorter than expected |

| Carbon-Oxygen Bond Character | Enhanced ionic character |

| Central Carbon Charge Density | Significantly positive |

| Rotational Barrier (CF3 groups) | 0.40-2.6 kcal/mol |

The electronic structure implications for chemical reactivity are profound. The electron-deficient nature of the tertiary carbon center enhances the susceptibility of the compound to nucleophilic attack, while simultaneously increasing the acidity of the hydroxyl proton. This dual effect creates unique opportunities for both substitution and elimination reactions that are not readily accessible with non-fluorinated analogs.

Mass spectrometric analysis of the compound reveals characteristic fragmentation patterns consistent with preferential loss of fluorine-containing fragments. The electron ionization mass spectrum exhibits molecular ion peaks and fragment ions that reflect the stability relationships among various fluorinated moieties, providing additional confirmation of the electronic structure predictions.

Comparative Analysis with Related Fluorinated Allylic Alcohols

The structural and electronic properties of this compound can be better understood through systematic comparison with related fluorinated allylic alcohol systems. Research on fluorine-containing optically active allylic alcohols has demonstrated that the position and number of fluorine substituents dramatically influence both structural parameters and reactivity profiles.

Studies on the diastereoselective synthesis of fluorinated allylic alcohols through organometallic additions to chiral aldehydes have revealed important structure-activity relationships. When trifluoromethyl-substituted allylic alcohols undergo Claisen rearrangement reactions, the products exhibit distinct stereochemical outcomes compared to their non-fluorinated counterparts. The reaction yields for compounds bearing trifluoromethyl substituents typically range from 75 to 86 percent, indicating high efficiency despite the steric hindrance imposed by the fluorinated groups.

Comparative thermochemical data illustrates the unique energetic profile of highly fluorinated allylic alcohols. The enthalpy of reaction for the formation of this compound (-78.2 kilojoules per mole) represents a significantly more exothermic process compared to analogous reactions involving less fluorinated substrates. This enhanced thermodynamic driving force reflects the cumulative stabilization effects of multiple carbon-fluorine bonds.

Enantioselective fluorination studies of allylic alcohols using chiral phosphoric acid catalysts have provided additional insights into the reactivity patterns of fluorinated allylic systems. These investigations demonstrate that substrate structure significantly influences enantioselectivity, with electron-withdrawing substituents generally leading to diminished stereochemical control. The presence of trifluoromethyl groups creates particularly challenging environments for asymmetric catalysis due to their combined steric and electronic effects.

| Compound Type | Yield (%) | Stereoselectivity | Barrier Height (kcal/mol) |

|---|---|---|---|

| Mono-CF3 Allylic Alcohols | 85-95 | High | 11.7 |

| Bis-CF3 Allylic Alcohols | 75-86 | Moderate | 14.0 |

| Non-fluorinated Controls | 90-99 | Variable | 8.5-12.0 |

Base-promoted isomerization reactions of fluorinated allylic alcohols reveal mechanistic pathways that are fundamentally different from those of conventional allylic systems. Computational studies indicate that the presence of electron-withdrawing trifluoromethyl groups significantly affects the relative stabilities of carbanionic intermediates. For allylic alcohols bearing phenyl substituents, the energy difference between alkoxide and carbanion forms can exceed 7.9 kilocalories per mole in favor of the carbanion when trifluoromethyl groups are present.

The unique structural features of this compound position it as an extreme example within the family of fluorinated allylic alcohols. The presence of six fluorine atoms distributed across two trifluoromethyl groups creates an unprecedented level of electron withdrawal, leading to enhanced electrophilic character and modified reaction pathways compared to less heavily fluorinated analogs. This structural arrangement represents a valuable synthetic target for applications requiring highly electron-deficient allylic alcohol functionality.

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCQANAKTXZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316970 | |

| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-97-9 | |

| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 646-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Isomerization Reactions

Isomerization reactions are a significant method for synthesizing this compound. In a basic medium, such as triethylamine, the compound undergoes rearrangement to yield more stable isomers. This process facilitates intramolecular hydrogen transfer, enhancing the overall yield of the desired product.

Synthesis of Derivatives

This compound serves as a precursor in the synthesis of various derivatives, including Schiff's bases and heteroolefins. These derivatives can be synthesized through reactions with anilines, which exhibit distinct chemical properties as confirmed by NMR spectroscopy.

Enantioselective Synthesis

Enantioselective synthesis utilizing this compound has been explored extensively. For instance, it has been used in ruthenium-catalyzed hydrogenation processes to produce enantiomerically pure trifluoroalkan-2-ols. This highlights the compound's utility in generating compounds with specific stereochemical configurations.

Lipase-Mediated Kinetic Resolution

Lipase-mediated kinetic resolution is another notable method for preparing derivatives from this compound's esters. This technique leads to high enantiomeric purity and is crucial for transforming resolved alcohols into other valuable derivatives.

Synthesis of N-Substituted Oxazinanes

The compound can also be employed as a precursor in synthesizing N-substituted oxazinanes, showcasing its versatility in organic synthesis reactions.

The following table summarizes key research findings related to the preparation methods of 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol:

| Preparation Method | Description | Yield/Outcome |

|---|---|---|

| Isomerization Reactions | Rearrangement in basic medium (e.g., triethylamine) | Enhanced stability of isomers |

| Synthesis of Derivatives | Reaction with anilines to form Schiff's bases | Distinct chemical properties confirmed by NMR |

| Enantioselective Synthesis | Ruthenium-catalyzed hydrogenation for enantiomerically pure products | High enantiomeric purity |

| Lipase-Mediated Kinetic Resolution | Kinetic resolution of esters leading to high enantiomeric purity | Transformation into other derivatives |

| Synthesis of N-Substituted Oxazinanes | Used as a precursor in synthesizing oxazinanes | Versatile application in organic synthesis |

The preparation methods for this compound demonstrate the compound's versatility and significance in organic chemistry. From isomerization to enantioselective synthesis, these methods highlight its potential applications across various fields, including pharmaceuticals and materials science.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol serves as a versatile intermediate in the synthesis of various fluorinated compounds. It is particularly useful in the production of fluorinated polymers and pharmaceuticals.

Case Study: Synthesis of Fluorinated Resists

In a notable study, the compound was used as a precursor in the synthesis of fluorinated resist materials for semiconductor applications. The reaction involved trifluoromethanesulfonic acid and alpha-trifluoromethylacrylic acid, yielding a target monomer with an impressive selectivity of 80.9% and an apparent yield of 67.2% .

Material Science

The compound's unique fluorinated structure imparts desirable properties such as thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.

Data Table: Properties of Fluorinated Coatings

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Area | Coatings & Adhesives |

Pharmaceuticals

Due to its bioactivity and stability, this compound is being explored for potential applications in drug development. Its ability to enhance the solubility and bioavailability of certain drugs makes it a candidate for further research.

Case Study: Enhancing Drug Solubility

Research has indicated that incorporating fluorinated compounds like this compound can significantly improve the solubility profiles of poorly soluble drugs, thereby enhancing their therapeutic efficacy .

Agricultural Chemicals

The compound is also being investigated for use in agrochemicals due to its potential effectiveness against pests while minimizing environmental impact.

Data Table: Efficacy of Fluorinated Agrochemicals

| Pesticide Type | Efficacy (%) |

|---|---|

| Insecticides | 85 |

| Herbicides | 90 |

Mécanisme D'action

The mechanism of action of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic regions of proteins and enzymes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The table below compares 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with structurally related fluorinated alcohols:

Key Observations:

Fluorine Content : The target compound has the highest fluorine content (54.76% ) due to its two -CF₃ groups, enhancing its lipophilicity and thermal stability compared to analogs .

Physical State : While the target compound is liquid at room temperature, 3j and the thioether derivative (Compound 3) are solids, reflecting differences in molecular symmetry and intermolecular forces .

Reactivity : The allyl group in the target compound enables cross-metathesis reactions with catalysts like G-2 (54% yield), outperforming HG-2 (3% yield) . In contrast, pyrazole derivatives (e.g., 9d) are synthesized in high yields (84–90%) via alkylation, suggesting milder reaction conditions .

Activité Biologique

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS No. 646-97-9) is a fluorinated organic compound with significant interest in both industrial applications and biological research. Its unique trifluoromethyl groups contribute to its chemical stability and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H6F6O

- Molecular Weight : 208.10 g/mol

- Boiling Point : 100°C

- Physical Form : Liquid

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms and potential therapeutic uses.

The compound's trifluoromethyl groups enhance lipophilicity and metabolic stability, which may influence its interaction with biological membranes and proteins. Research indicates that compounds with similar structures can modulate enzyme activities and receptor interactions.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various fluorinated alcohols, including this compound. The results indicated a notable inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes due to the compound's lipophilic nature.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Study 2: Neuroprotective Effects

Research has also investigated the neuroprotective effects of trifluorinated compounds in models of neurodegenerative diseases. In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells exposed to neurotoxins.

| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | 45 |

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for development in several therapeutic areas:

Antimicrobial Agents : Its efficacy against bacteria suggests potential as a novel antimicrobial agent.

Neuroprotective Agents : The compound's ability to mitigate oxidative stress positions it as a candidate for neuroprotective therapies in conditions like Alzheimer's disease.

Q & A

Q. What are the key physicochemical properties of 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, and how do they influence experimental handling?

The compound is a highly flammable liquid (flash point: 26°C) with a density of 1.36 g/cm³ and a boiling point of 97°C. Its reactivity is influenced by the electron-withdrawing trifluoromethyl groups and the unsaturated pent-4-en-2-ol backbone. Safety protocols mandate avoiding high temperatures, open flames, and incompatible materials (e.g., strong oxidizers). Skin or eye contact requires immediate rinsing with water and medical consultation due to its corrosive nature .

Q. What spectroscopic methods are used to characterize this compound, and what key data should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR can resolve the vinylic proton environment (δ ~5.5–6.5 ppm), while ¹³C NMR identifies carbons adjacent to fluorine atoms (e.g., CF₃ groups at δ ~120–125 ppm). Gas chromatography-mass spectrometry (GC-MS) helps confirm purity and fragmentation patterns, especially for trace impurities .

Q. What synthetic routes yield this compound, and how can reaction efficiency be optimized?

The compound is synthesized via allylation or cross-metathesis reactions. For example, cross-metathesis with norbornadiene derivatives using Grubbs catalyst (G-2) achieves moderate yields (54%). Optimization involves controlling reaction time (e.g., 5 hours for G-2) and catalyst loading, as HG-2 catalysts under similar conditions yield only 3% .

Advanced Research Questions

Q. How do catalyst choices impact the stereochemical outcomes of cross-metathesis reactions involving this compound?

Catalysts like G-2 (Grubbs second-generation) exhibit higher efficiency than HG-2 due to enhanced stability and selectivity for terminal alkenes. In a norbornadiene cross-metathesis, G-2 produced a 54% yield of cyclopentane-fused isoxazoline derivatives, while HG-2 showed negligible activity. Computational studies suggest that bulky N-heterocyclic carbene ligands in G-2 improve transition-state stabilization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?

Discrepancies in yields (e.g., 54% vs. 3% for G-2 vs. HG-2) may arise from catalyst purity, solvent choice, or substrate ratios. Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and catalyst activation protocols. Kinetic monitoring via in-situ IR or NMR can identify side reactions (e.g., homocoupling) that lower yields .

Q. How does the compound’s fluorinated structure influence its reactivity in nucleophilic or electrophilic transformations?

The electron-withdrawing CF₃ groups deactivate the alcohol moiety, reducing its nucleophilicity. However, the α,β-unsaturated system enables conjugate additions or Diels-Alder reactions. For example, the compound participates in [4+2] cycloadditions with dienophiles like maleimides, forming fluorinated heterocycles. Computational modeling (DFT) can predict regioselectivity in such reactions .

Q. What strategies mitigate hazards during large-scale synthesis while maintaining reaction efficacy?

Microreactor systems minimize thermal runaway risks by enhancing heat dissipation. Alternative solvents (e.g., ionic liquids) reduce flammability. For purification, short-path distillation under reduced pressure avoids decomposition. Safety assessments should include differential scanning calorimetry (DSC) to evaluate exothermic peaks .

Methodological Guidance

Q. How should researchers analyze conflicting spectral data for structural confirmation?

Combine multiple techniques:

- HRMS : Verify molecular formula (C₆H₆F₆O, [M]⁺ = 208.10).

- ¹H-¹³C HSQC : Correlate vinylic protons with carbons.

- 19F NMR : Resolve CF₃ environments (δ ~-60 to -70 ppm).

Contradictions (e.g., unexpected splitting) may indicate impurities or stereoisomers; recrystallization or preparative HPLC can isolate pure fractions .

Q. What experimental controls are essential for reproducibility in fluorinated compound synthesis?

- Moisture control : Use molecular sieves or Schlenk lines.

- Catalyst activity : Pre-activate catalysts (e.g., G-2 with 1 eq. CuCl).

- Internal standards : Include known fluorinated references in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.